3-(2-Bromo-4-nitrophenyl)thiazolidine
Overview
Description
3-(2-Bromo-4-nitrophenyl)thiazolidine is a chemical compound with the molecular formula C9H9BrN2O2S . It belongs to the class of thiazolidines, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur at the first position and nitrogen at the third position in the thiazolidine nucleus enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the synthesis of 1,3-thiazolidin-4-ones .Molecular Structure Analysis
The molecular structure of 3-(2-Bromo-4-nitrophenyl)thiazolidine consists of a five-membered heterocycle system having the formula C9H9BrN2O2S . In the thiazolidine nucleus, a large number of substitutions are possible on 2, 4, and 5 positions responsible for enhancing the compound’s pharmaceutical importance .Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The authors combined two active moieties TZD (thiazolidine-2,4-dione) and thiosemicarbazides, which contain an N–N–C(=S)–N structural fragment, and they exhibited good potency of antibacterial activity at low nontoxic concentrations .Mechanism of Action
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .
Future Directions
Based on literature studies, developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
properties
IUPAC Name |
3-(2-bromo-4-nitrophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c10-8-5-7(12(13)14)1-2-9(8)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDXSUSJKKLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-nitrophenyl)thiazolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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